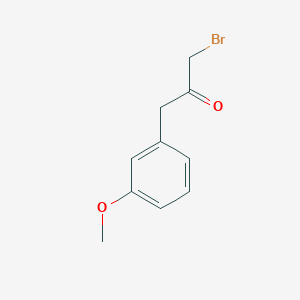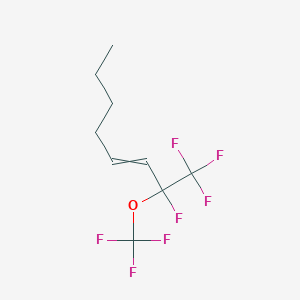
(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a trifluoromethoxy group attached to an octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octene derivatives and fluorinating agents.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents such as trifluoromethyl ethers or trifluoromethylating agents.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing efficient purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alkanes or alkenes.
Substitution: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
(3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Research into the biological activity of fluorinated compounds includes studying their interactions with biological molecules and potential therapeutic applications.
Medicine: Fluorinated compounds are often investigated for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: The compound is used in the development of specialty chemicals, including surfactants, lubricants, and coatings.
Mechanism of Action
The mechanism of action of (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene involves its interaction with molecular targets and pathways. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to specific effects depending on the context of its use.
Comparison with Similar Compounds
- (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)hex-3-ene
- (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)dec-3-ene
- (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)but-3-ene
Comparison: Compared to similar compounds, (3E)-1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)oct-3-ene is unique due to its specific chain length and the position of the trifluoromethoxy group. These structural differences can influence its chemical properties, reactivity, and potential applications. For example, variations in chain length can affect the compound’s solubility, boiling point, and interactions with other molecules.
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-2-(trifluoromethoxy)oct-3-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7O/c1-2-3-4-5-6-7(10,8(11,12)13)17-9(14,15)16/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIFORKBCMJRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)F)(OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
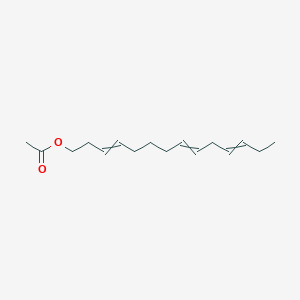
![N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide](/img/structure/B12451772.png)
![4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B12451776.png)
![1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12451779.png)
![N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)
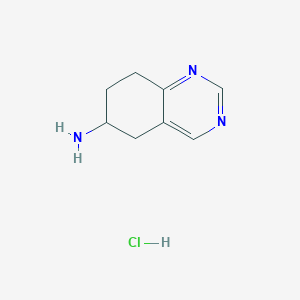
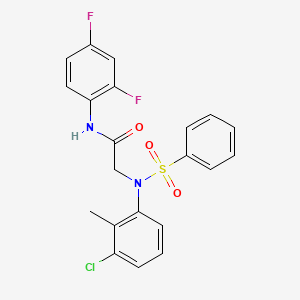
![[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol](/img/structure/B12451806.png)
![4-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12451811.png)
![4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12451817.png)

![4,4'-Bis{[(3-bromophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12451827.png)
![N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide](/img/structure/B12451833.png)
